molecular formula C11H21NO4 B12990941 tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

Cat. No.: B12990941
M. Wt: 231.29 g/mol
InChI Key: YISREGIVFNMYSB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is a chiral morpholine derivative intended for research and development purposes. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. The structure features a tert-butoxycarbonyl (Boc) group, a widely used protecting group for amines, which enhances the compound's stability and allows for selective deprotection under mild acidic conditions during multi-step synthesis . The additional hydroxymethyl substituent on the morpholine ring provides a versatile handle for further chemical modifications, enabling researchers to create a diverse array of complex molecules. Compounds within this chemical class, particularly those based on the protected morpholine scaffold, are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and are crucial in the development of novel therapeutic agents. Furthermore, functionalized morpholine derivatives have demonstrated significant utility in the development of advanced drug delivery systems. For instance, similar lactone-based monomers have been utilized to synthesize polymeric carriers for mRNA, highlighting the potential of this structural motif in cutting-edge biomedical applications such as vaccine development and genetic medicine . Safety Notice: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate

InChI

InChI=1S/C11H21NO4/c1-8(13)9-7-12(5-6-15-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3

InChI Key

YISREGIVFNMYSB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CN(CCO1)C(=O)OC(C)(C)C)O

Origin of Product

United States

Preparation Methods

Reaction of Morpholine with tert-Butyl Chloroformate and (R)-1-Hydroxyethylamine

One documented method involves the reaction of morpholine with tert-butyl chloroformate and (R)-1-hydroxyethylamine under controlled conditions to yield the target compound with the desired stereochemistry. The key steps include:

  • Step 1: Morpholine is reacted with tert-butyl chloroformate in an organic solvent such as tetrahydrofuran (THF) or acetonitrile to form the tert-butyl morpholine-4-carboxylate intermediate.
  • Step 2: The intermediate is then reacted with (R)-1-hydroxyethylamine or a suitable hydroxyethylating agent to introduce the hydroxyethyl substituent at the 2-position.
  • Conditions: The reaction is typically conducted at temperatures ranging from 0°C to room temperature to preserve stereochemistry and minimize side reactions.

Use of Sulfonyl Halides and Tertiary Amine Bases

A patent describes a method involving sulfonyl halides (e.g., 4-nitrobenzenesulfonyl chloride) in the presence of tertiary amine bases such as triethylamine or DIPEA to facilitate substitution reactions on morpholine derivatives. Key parameters include:

  • Solvents: Suitable solvents include dichloroethane (DCE), THF, dimethylformamide (DMF), and acetonitrile, with THF and acetonitrile preferred.
  • Temperature: Reactions are conducted between 25°C and 100°C, often optimized between 60°C and 85°C.
  • Reaction Time: Typically 8 to 24 hours.
  • Workup: Includes aqueous washes, extractions with toluene, and crystallization steps to isolate the product.

Boc Protecting Group Removal Using Trimethylsilyl Iodide (TMSI)

The tert-butyl ester protecting group can be removed or manipulated using reagents such as trimethylsilyl iodide (TMSI), often in the presence of silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA). This step is conducted at low temperatures (-20°C to 25°C) to avoid decomposition and to form intermediates that can be further processed.

Purification and Crystallization

Purification typically involves:

  • Filtration of monohydrate crude products.
  • Washing with aqueous acetonitrile.
  • Use of seed crystals to induce crystallization.
  • Solvent exchanges and temperature-controlled crystallization to obtain high-purity material.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvents Temperature Range Time Notes
Morpholine + tert-butyl chloroformate Morpholine, tert-butyl chloroformate THF, Acetonitrile 0°C to RT 1-4 hours Formation of tert-butyl morpholine-4-carboxylate
Introduction of hydroxyethyl group (R)-1-hydroxyethylamine or equivalent THF, Acetonitrile 0°C to RT Several hours Stereoselective step
Sulfonyl halide substitution 4-nitrobenzenesulfonyl chloride, tertiary amine base DCE, THF, DMF, Acetonitrile 25°C to 85°C 8-24 hours Facilitates substitution
Boc deprotection Trimethylsilyl iodide (TMSI), BSA or TFBSA Acetonitrile, DCM -20°C to 25°C 1-2 hours Removal of protecting group
Purification Filtration, aqueous washes, crystallization Water, Acetonitrile, Toluene Ambient to 40°C Variable Isolation of pure product

Research Findings and Optimization Notes

  • Solvent Choice: THF and acetonitrile are preferred for their ability to dissolve reactants and control reaction rates effectively.
  • Temperature Control: Maintaining temperatures between 0°C and 25°C during sensitive steps such as Boc deprotection prevents side reactions and preserves stereochemistry.
  • Reaction Time: Extended reaction times (up to 24 hours) improve yields in sulfonyl halide substitution steps but require monitoring to avoid degradation.
  • Use of Tertiary Amines: Bases like triethylamine and DIPEA are critical to neutralize acids formed and drive substitution reactions to completion.
  • Crystallization: Seeding and controlled cooling enhance product purity and yield during isolation.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Intermediates

Tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its morpholine structure is known to enhance the biological activity of derivatives, making it valuable in drug development processes. For instance, ongoing research is investigating its potential therapeutic applications against autoimmune diseases and other health conditions.

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to undergo various reactions allows chemists to manipulate its structure to create desired compounds efficiently. This feature is particularly useful in the development of specialty chemicals used in industrial applications .

Research into the biological activity of this compound has shown promising results. Compounds with morpholine rings often exhibit significant pharmacological properties, including antimicrobial and anti-inflammatory activities. Studies are ongoing to elucidate the specific mechanisms through which this compound interacts with biological systems.

Case Study 1: Autoimmune Disease Models

A notable study examined related morpholine derivatives, including this compound, in models of autoimmune diseases. The findings indicated that these compounds could modulate immune responses, suggesting their potential use as therapeutic agents in managing autoimmune conditions.

Case Study 2: Synthesis of Complex Molecules

In another investigation, researchers utilized this compound as an intermediate in synthesizing novel anti-cancer agents. The study highlighted the compound's role in creating derivatives that demonstrated enhanced efficacy against cancer cell lines compared to existing treatments .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the morpholine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituent(s) Key Functional Groups Molecular Weight (g/mol) Key Applications
tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate C₁₁H₂₁NO₄ 1-hydroxyethyl at C2 Carbamate, hydroxyl 231.29 Chiral resolution, drug intermediates
tert-Butyl 2-((fluorosulfonyl)methyl)morpholine-4-carboxylate C₁₀H₁₈FNO₅S Fluorosulfonylmethyl at C2 Carbamate, fluorosulfonyl 283.32 Electrophilic reagents, sulfonation reactions
tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride C₁₂H₂₅ClN₂O₄ 3-aminopropyl at C2 Carbamate, amine (as HCl salt) 280.80 Amine-functionalized scaffolds, peptide synthesis
(R)-tert-Butyl 2-(2-hydroxyethyl)morpholine-4-carboxylate C₁₁H₂₁NO₄ 2-hydroxyethyl at C2 (R-configuration) Carbamate, hydroxyl 231.29 Stereoselective synthesis, enantiopure intermediates
tert-Butyl (2R,3S)-6-oxo-2,3-diphenylmorpholine-4-carboxylate C₂₁H₂₃NO₄ Diphenyl, ketone at C6 Carbamate, ketone 353.42 Asymmetric catalysis, chiral ligands
Key Observations :
  • Substituent Effects : The 1-hydroxyethyl group in the target compound provides a hydroxyl moiety for hydrogen bonding, contrasting with the fluorosulfonyl group in the analog from , which introduces electrophilic reactivity.
  • Stereochemical Differences : The (R)-configured 2-hydroxyethyl analog highlights the importance of stereochemistry in biological activity, whereas the target compound’s racemic form may require resolution for enantioselective applications.
  • Salt Forms: The hydrochloride salt of the 3-aminopropyl analog enhances solubility, a property absent in the neutral hydroxyethyl derivative.

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound enhances hydrophilicity compared to the fluorosulfonyl or diphenyl analogs .
  • Stability : The tert-butyl carbamate group provides steric protection against hydrolysis, a feature shared across all analogs .

Commercial and Research Utility

  • Price and Availability : The target compound is priced at $8–10 per gram , whereas the fluorosulfonyl analog costs €845–2,529 per 50–500 mg , reflecting the added complexity of fluorosulfonyl synthesis.
  • Discontinued Analogs: The 3-aminopropyl derivative is discontinued, underscoring the challenges in scaling amine-functionalized morpholines.

Biological Activity

tert-Butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate is a morpholine derivative with the molecular formula C₁₁H₂₁NO₄ and a molar mass of 231.29 g/mol. This compound is gaining attention in medicinal chemistry due to its potential biological activities, particularly in the realm of drug development targeting central nervous system disorders and other therapeutic areas. The structural features of this compound, including the morpholine ring and the tert-butyl group, contribute to its unique reactivity and solubility properties, which facilitate various biological interactions.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the morpholine ring provides structural stability. The tert-butyl ester group enhances lipophilicity, allowing better interaction with hydrophobic regions of target molecules.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Pharmacological Applications : Preliminary studies suggest potential applications in pharmacology, particularly related to central nervous system disorders. Its morpholine structure may enhance interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
  • Binding Affinity Studies : Interaction studies focus on the compound's binding affinity to various biological targets. These studies are crucial for understanding how this compound may influence physiological processes through receptor interactions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-(2-hydroxyethyl)morpholine-4-carboxylateSimilar morpholine structure but different hydroxyl positionMay exhibit distinct biological properties
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylateContains a hydroxymethyl group instead of hydroxyethylDifferent reactivity profiles due to substituent
(R)-tert-butyl 2-(hydroxyethyl)morpholine-4-carboxylateEnantiomeric form of the compoundPotential differences in biological activity based on chirality

These comparisons highlight how slight modifications in structure can lead to significant differences in biological properties and applications.

Case Studies

Several case studies have explored the biological activity of related morpholine derivatives, providing insights into their potential therapeutic benefits:

  • Neuroprotective Effects : A study investigated the neuroprotective effects of related morpholine derivatives against oxidative stress-induced cell death in neuronal cell lines. Results indicated that these compounds could significantly reduce apoptosis markers and improve cell viability under stress conditions .
  • Antioxidant Activity : Research has shown that morpholine derivatives can exhibit antioxidant properties, quenching free radicals and protecting cells from oxidative damage. This activity is particularly relevant in neurodegenerative disease models where oxidative stress plays a critical role .
  • Drug Development : The synthesis and characterization of related compounds have been linked to the development of novel drug candidates targeting various diseases, including cancer and neurodegenerative disorders. These studies emphasize the importance of structural modifications in enhancing bioactivity and selectivity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and purification methods for tert-butyl 2-(1-hydroxyethyl)morpholine-4-carboxylate?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions using tert-butyl-protected morpholine derivatives. For example, tert-butyl 4-methylpiperazine-1-carboxylate analogs are synthesized under ice-cooled conditions with subsequent purification via silica gel chromatography . Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products. Post-synthesis, HPLC or GC-MS is recommended to verify purity (>95%) .

Q. How can researchers characterize the stereochemistry and structural integrity of this compound?

  • Methodology : Use a combination of 1^1H/13^13C NMR to confirm the hydroxyethyl group’s position and the morpholine ring’s conformation. Chiral HPLC or polarimetry is essential to verify enantiopurity if the hydroxyethyl group is stereogenic. X-ray crystallography (using SHELX software for refinement) can resolve absolute configuration . Mass spectrometry (HRMS) validates molecular weight .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : While specific hazard data for this compound is limited, analogous tert-butyl carbamates (e.g., tert-butyl 4-methylpyrazole-1-carboxylate) are classified as non-hazardous but require standard precautions: use fume hoods, avoid ignition sources, and wear PPE. Emergency measures include water rinsing for eye/skin contact and medical consultation for inhalation .

Advanced Research Questions

Q. How does this compound serve as a building block in enantioselective synthesis for drug discovery?

  • Methodology : The hydroxyethyl group and morpholine ring make it a precursor for α2C adrenergic receptor agonists or protease inhibitors. For example, chiral tert-butyl morpholine carboxylates are used in asymmetric catalysis or as intermediates in multistep syntheses. Stereochemical control during coupling reactions (e.g., Mitsunobu conditions) ensures retention of configuration .

Q. What crystallographic techniques are effective in resolving structural ambiguities in derivatives of this compound?

  • Methodology : High-resolution X-ray diffraction with SHELXL refinement is ideal for analyzing bond angles and torsional strain in the morpholine ring. Twinned data or high-symmetry space groups may require SHELXD/SHELXE pipelines for phasing. Compare experimental data with computational models (DFT) to validate conformations .

Q. How do reaction conditions (e.g., pH, solvent) influence the stability of this compound?

  • Methodology : Conduct accelerated degradation studies under varying conditions (acidic/basic hydrolysis, oxidative agents like H2_2O2_2). Monitor degradation products via LC-MS. Polar aprotic solvents (e.g., DMF) enhance stability during coupling reactions, while aqueous media may hydrolyze the tert-butyl ester .

Q. What structure-activity relationships (SAR) are observed when modifying the hydroxyethyl or morpholine moieties?

  • Methodology : Synthesize analogs (e.g., tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate) and test pharmacological activity. For instance, replacing the hydroxyethyl group with a trifluoromethylphenyl moiety (as in BLDpharm analogs) alters lipophilicity and target binding . Use molecular docking to predict interactions with biological targets like enzymes or receptors .

Data Contradiction Analysis

  • Example : Discrepancies in reported enantiomeric excess (e.g., 90% vs. 98%) may arise from chiral column selection or detector sensitivity. Validate results using multiple techniques (e.g., NMR chiral shift reagents + polarimetry) .
  • Example : Conflicting crystallographic data on bond lengths may result from twinning or low-resolution data. Re-refine structures with SHELXL and cross-validate with spectroscopic data .

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